

Thieno[3,2-b]thiophene-2-carboxylic acid molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thieno[3,2-b]thiophene-2-carboxylic acid*

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An In-depth Technical Guide to Thieno[3,2-b]thiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and biological relevance of **thieno[3,2-b]thiophene-2-carboxylic acid**, a heterocyclic compound of significant interest in materials science and medicinal chemistry.

Core Concepts and Structure

Thieno[3,2-b]thiophene-2-carboxylic acid is a bicyclic aromatic compound featuring two fused thiophene rings, a scaffold known for its planarity and electron-rich nature. This core structure, often compared to naphthalene, is a key building block for organic semiconductors and biologically active molecules. The carboxylic acid functional group at the 2-position provides a reactive handle for further chemical modifications, such as amidation or esterification, enabling the synthesis of a diverse range of derivatives.

Molecular Formula: $C_7H_4O_2S_2$ [\[1\]](#)

Molecular Structure:

The structure consists of a thieno[3,2-b]thiophene core with a carboxylic acid group attached to position 2.

- SMILES: OC(=O)c1cc2sccc2s1[\[1\]](#)
- InChI: 1S/C7H4O2S2/c8-7(9)6-3-5-4(11-6)1-2-10-5/h1-3H,(H,8,9)[\[1\]](#)
- InChI Key: GVZXSZWCZGKLRS-UHFFFAOYSA-N[\[1\]](#)

Physicochemical and Spectroscopic Data

The key properties of **thieno[3,2-b]thiophene-2-carboxylic acid** are summarized below. This data is essential for its handling, characterization, and application in experimental settings.

Table 1: Physicochemical Properties

Property	Value	Source(s)
Molecular Weight	184.24 g/mol	[1]
CAS Number	1723-27-9	[2]
Appearance	Solid (white to off-white)	[1] [3]
Melting Point	221 - 227 °C	[2]
Boiling Point	386.7 ± 22.0 °C (at 760 mmHg)	[4]
Density	1.6 ± 0.1 g/cm ³	[4]
Solubility	Low in water; soluble in some organic solvents.	[3]

Table 2: Spectroscopic Data

Technique	Data
¹ H NMR	Experimental data for this specific compound was not available in the searched literature. Characterization is typically confirmed via NMR.
¹³ C NMR	Experimental data for this specific compound was not available in the searched literature. Characterization is typically confirmed via NMR.
Mass Spectrometry	Exact Mass: 183.965271

Experimental Protocols: Synthesis

A well-established, large-scale synthesis for **thieno[3,2-b]thiophene-2-carboxylic acid** has been reported, proceeding via a two-step process from 3-bromothiophene-2-carbaldehyde.[\[5\]](#)

Step 1: Synthesis of Ethyl thieno[3,2-b]thiophene-2-carboxylate

This step involves the reaction of 3-bromothiophene-2-carbaldehyde with ethyl 2-sulfanylacetate (ethyl thioglycolate) in the presence of potassium carbonate.

- Reactants:
 - 3-Bromothiophene-2-carbaldehyde (1.0 eq.)
 - Ethyl 2-sulfanylacetate (1.0 eq.)
 - Potassium carbonate
 - N,N-dimethylformamide (DMF)
- Protocol:
 - Add 3-bromothiophene-2-carbaldehyde (25.71 g, 134.0 mmol) to a stirred mixture of ethyl 2-sulfanylacetate (14.8 cm³, 135.0 mmol), potassium carbonate (25.0 g), and DMF (250 cm³) at ambient temperature.[\[5\]](#)
 - Stir the resulting mixture for 72 hours at ambient temperature.[\[5\]](#)

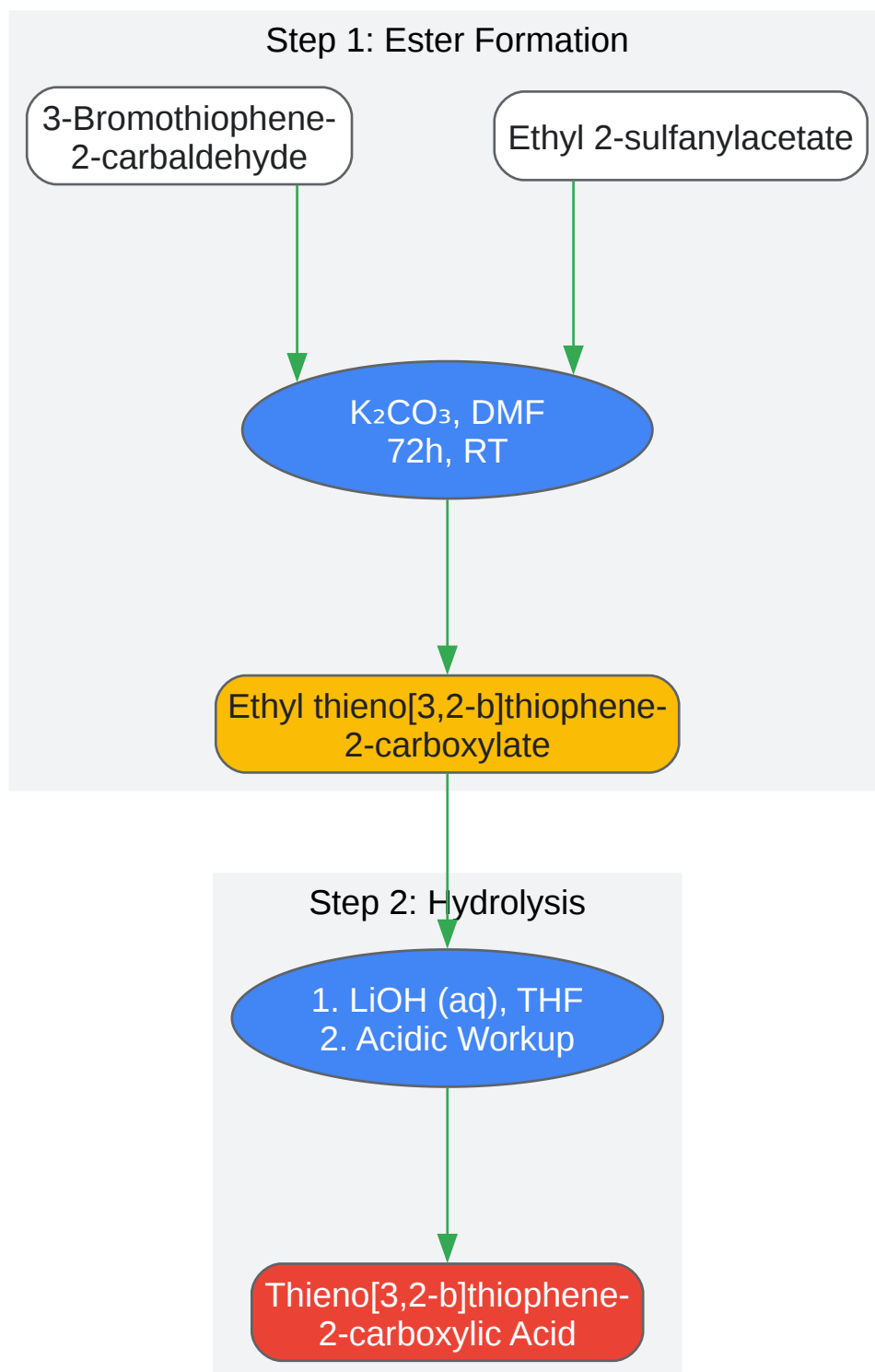
- Pour the reaction mixture into water (500 cm³) and extract with dichloromethane.[5]
- Purify the crude product to yield ethyl thieno[3,2-b]thiophene-2-carboxylate. The reported yield for this step is 81%.[5]

Step 2: Hydrolysis to **Thieno[3,2-b]thiophene-2-carboxylic Acid**

The ethyl ester is hydrolyzed using a strong base to yield the final carboxylic acid.

- Reactants:
 - Ethyl thieno[3,2-b]thiophene-2-carboxylate (1.0 eq.)
 - Lithium hydroxide (LiOH)
 - Tetrahydrofuran (THF) and Water
- Protocol:
 - Hydrolyze the ethyl thieno[3,2-b]thiophene-2-carboxylate from Step 1 using aqueous lithium hydroxide in tetrahydrofuran (THF).[5]
 - Following the reaction, perform an acidic workup to protonate the carboxylate salt.
 - Isolate the solid product, **thieno[3,2-b]thiophene-2-carboxylic acid**. This step proceeds with a reported yield of 90%.[5]

Synthesis Workflow Diagram



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Caption: A two-step synthesis of **thieno[3,2-b]thiophene-2-carboxylic acid**.

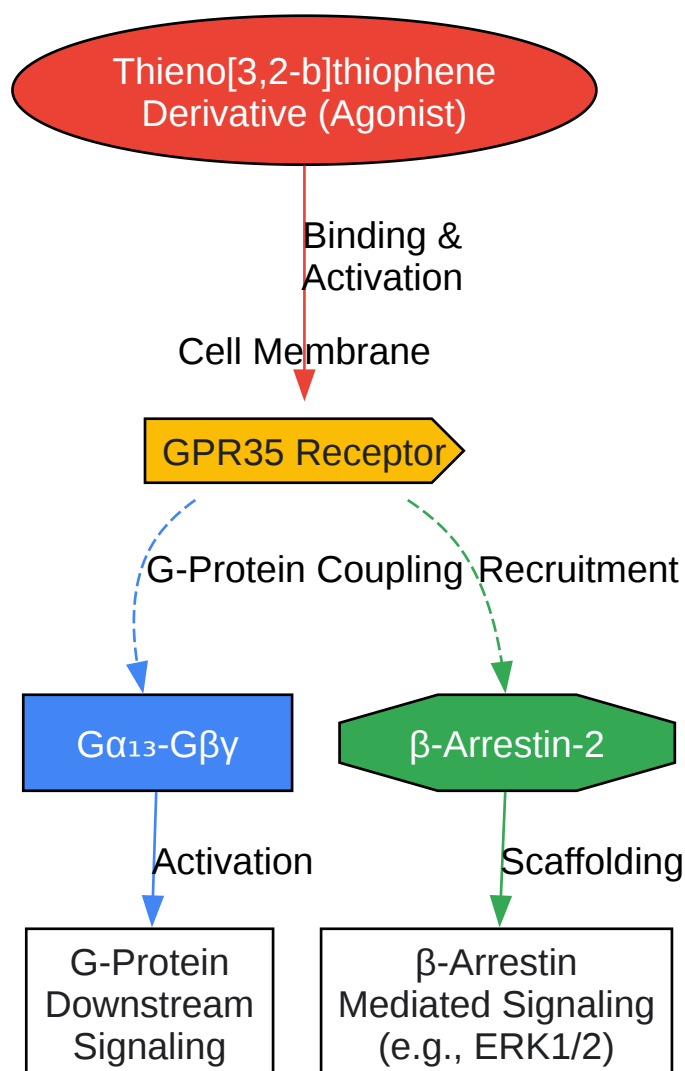
Biological Activity and Signaling Pathways

Derivatives of **thieno[3,2-b]thiophene-2-carboxylic acid** have been identified as agonists for the G protein-coupled receptor 35 (GPR35). GPR35 is an orphan receptor implicated in various physiological and pathological processes, including inflammation and metabolic diseases.

Upon activation by an agonist, GPR35 can initiate downstream signaling through at least two distinct pathways:

- **G α_{13} -Mediated Pathway:** The receptor couples to the G α_{13} subunit of heterotrimeric G proteins. This interaction initiates a signaling cascade that is a subject of ongoing research.
- **β -Arrestin Recruitment:** Agonist binding also promotes the recruitment of β -arrestin-2 to the intracellular domain of the receptor. β -arrestin not only mediates receptor desensitization and internalization but also acts as a signal transducer itself, scaffolding other signaling proteins like those in the ERK1/2 pathway. Some agonists may show "biased agonism," preferentially activating either the G-protein or the β -arrestin pathway.

GPR35 Signaling Pathway Diagram



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Caption: Dual signaling pathways of the GPR35 receptor upon agonist activation.

Applications in Research and Development

The unique electronic and structural properties of the thieno[3,2-b]thiophene core make it a valuable scaffold in several areas:

- **Materials Science:** The parent acid is a reactant used to create versatile α,ω -disubstituted tetratienoacene semiconductors, which are integral to high-performance organic thin-film

transistors (OTFTs).[6]

- Drug Discovery: As agonists of GPR35, derivatives of this compound are valuable as chemical probes to elucidate the biology and physiology of this receptor, with potential therapeutic applications in inflammatory and metabolic disorders.[6]
- Organic Synthesis: The molecule serves as a versatile building block for constructing more complex, functionalized heterocyclic systems for a wide range of applications.

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- To cite this document: BenchChem. [Thieno[3,2-b]thiophene-2-carboxylic acid molecular structure and formula]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b046883#thieno-3-2-b-thiophene-2-carboxylic-acid-molecular-structure-and-formula]

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